molecular formula C7H15NO B049510 1-(4-Piperidyl)ethanol CAS No. 6457-48-3

1-(4-Piperidyl)ethanol

Cat. No. B049510
CAS RN: 6457-48-3
M. Wt: 129.2 g/mol
InChI Key: NDJKRLGXVKYIGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Piperidyl)ethanol derivatives and related compounds has been explored through various methods. For example, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, showcasing the versatility of piperidine derivatives in synthetic chemistry (Wang Jin-peng, 2013). Another synthesis approach involves the Knoevenagel condensation reaction, demonstrating the chemical flexibility and reactivity of piperidine-containing compounds (M. Percino et al., 2015).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including 1-(4-Piperidyl)ethanol, has been extensively studied through techniques such as X-ray diffraction and NMR spectroscopy. These studies reveal the conformational preferences and the hydrogen-bonding capabilities of these molecules, which are crucial for understanding their reactivity and interaction with other molecules. For instance, research on organic crystal engineering with 1,4-piperazine-2,5-diones illustrates the importance of molecular structure in determining the properties of these compounds (Robin A Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Piperidine derivatives participate in a wide range of chemical reactions, showcasing their versatility as synthetic intermediates. For example, the light-catalyzed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol demonstrates the nuanced chemical behavior of these compounds under specific conditions (R. Johnson & C. Rees, 1967). Furthermore, the cooperative hydrogen bond between piperidine-ethanol and 2,6-dichloro-4- nitrophenol highlights the complex interactions that can occur, significantly affecting their chemical properties (Z. Dega‐Szafran et al., 2019).

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Chemical Synthesis

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Cancer Research

    • A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .
  • Heterocyclic System

    • Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .
    • Today, it can be unequivocally stated that heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .
  • Pharmacological Application

    • In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future direction in this field could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-piperidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(9)7-2-4-8-5-3-7/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJKRLGXVKYIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320478
Record name 1-piperidin-4-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Piperidyl)ethanol

CAS RN

6457-48-3
Record name 6457-48-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-piperidin-4-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(piperidin-4-yl)ethan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AT Nielsen, DW Moore, JH Mazur… - The Journal of Organic …, 1964 - ACS Publications
l, V-Diacetyl-l, l', 4, 4'-tetrahydro-4, 4'-bipyridine (I) has been cleaved by pyrolysis at 250-275 to l-(4-pyridyl) ethyl acetate (IV) in 42-48% yield. Evidence is presented establishing the …
Number of citations: 14 pubs.acs.org
M Hamer - 1953 - search.proquest.com
PURDUE UNIVERSITYTHIS IS TO CERTIFY THAT THE THESIS PREPARED UNDER MY SUPERVISIONby Martin Hamerentitled Heterogeneous Bimolecular Reduction. Synthesis of …
Number of citations: 2 search.proquest.com
WA Montuori - 1980 - search.proquest.com
The method that shall be described consists of the administration of a trial chemical agent subcutaneously in varying doses to Sprague-Dawley rats on the day before and day of …
Number of citations: 2 search.proquest.com
AE Caldwell - 1958 - books.google.com
Psychopharmacology is defined as psychiatric neuropharmacology, the study of neuropharma-cologic agents from a psychiatric viewpoint. Psychopharmaca are drugs that primarily …
Number of citations: 6 books.google.com

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